molecular formula C15H25BrOSi B3055570 Silane, [3-(3-bromophenyl)propoxy](1,1-dimethylethyl)dimethyl- CAS No. 65537-55-5

Silane, [3-(3-bromophenyl)propoxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B3055570
CAS No.: 65537-55-5
M. Wt: 329.35 g/mol
InChI Key: IQOXMZHATWZPHQ-UHFFFAOYSA-N
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Description

“Silane, 3-(3-bromophenyl)propoxydimethyl-” is a chemical compound with the molecular formula C15H25OSiBr and a molecular weight of 329.348 . It is used as a reagent for the preparation of piperidinyl carbonyl sulfonates, as a novel anti-hyperlipidemic drug, up-regulating LDL receptors via the linker protein autosomal recessive hypercholesterolemia .


Molecular Structure Analysis

The molecular structure of “Silane, 3-(3-bromophenyl)propoxydimethyl-” includes a silicon atom bonded to a bromophenyl group, a propoxy group, and a dimethylethyl group . The exact mass of the molecule is 252.055g/mol .


Physical and Chemical Properties Analysis

“Silane, 3-(3-bromophenyl)propoxydimethyl-” is a liquid at room temperature with a boiling point of 219.2°C at 760 mmHg . It has a refractive index of n20/D 1.451 (lit.) . The compound has a topological polar surface area of 9.2A^2 and a complexity of 129 .

Scientific Research Applications

1. Lithium-Ion Batteries

Silane compounds, such as Phenyl tris-2-methoxydiethoxy silane (PTMS), have been explored for use in lithium-ion batteries. PTMS added to the PC-based electrolyte of lithium-ion batteries with graphite anode can suppress the co-intercalation of PC, forming a cross-polymerized network of Si-O-Si bonds on the graphite surface. This enhances the electrochemical properties of the electrolyte, as shown through cyclic voltammetry, charge/discharge tests, SEM, XPS, and FT-IR analyses (Xia et al., 2008).

2. Insecticide Development

Silane analogs have been used as a starting point for developing new insecticides. Specifically, a silicon analog of MTI-800 (dimethyl-4-ethoxyphenyl-1-(3-(4-fluoro-3-phenoxyphenyl) propyl)silane) exhibited broad-spectrum insecticidal properties, leading to the creation of new silane analogs for potential insecticides (Sieburth et al., 1990).

3. Hybrid Anion Exchange Membranes

Research on hybrid anion exchange hollow fiber membranes involved the modification of brominated poly (2,6-dimethyl-1,4-phenylene oxide) (BPPO) through sol–gel processes using different organic silanes. These hybrid membranes exhibited improved thermal stability, mechanical stability, and dimensional stability compared to membranes without organic silane treatment. The study also explored the adsorption and desorption behaviors of proteins on these membranes (Wang et al., 2010).

4. Photochemistry and Pyrolysis Studies

The intermediacy of specific silane compounds in photochemical and pyrolysis processes has been evidenced in studies. For example, the photolysis of 1,1-dimethyl-2-phenyl-1-sila-2-cyclobutene in methanol yielded specific silane products, indicating the role of silane in these chemical reactions (Tzeng et al., 1981).

5. Biomaterial Applications

Silane compounds have been utilized in biomaterials, specifically in the development of self-lubricating silicone elastomer biomaterials. Higher molecular weight tetra(alkoxy)silanes were used as crosslinkers in the condensation cure of a linear poly(dimethylsiloxane), resulting in elastomers with a lubricous surface and low coefficients of friction (Woolfson et al., 2003).

6. Polymer/Silane Interface Studies

The interaction of silane structures at buried polymer/silane and polymer/polymer interfaces has been studied using techniques like Sum Frequency Generation (SFG) vibrational spectroscopy. These studies help understand the molecular mechanisms of silicone-polymer adhesion, critical in various applications including adhesives and coatings (Zhang et al., 2012).

Safety and Hazards

The compound is classified as a warning signal word. The hazard statements associated with it are H227, H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Properties

IUPAC Name

3-(3-bromophenyl)propoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-11-7-9-13-8-6-10-14(16)12-13/h6,8,10,12H,7,9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOXMZHATWZPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605751
Record name [3-(3-Bromophenyl)propoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65537-55-5
Record name [3-(3-Bromophenyl)propoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(3-bromophenyl)propoxy](tert-butyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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